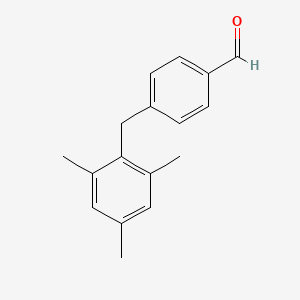
4-(2,4,6-Trimethylbenzyl)benzaldehydeE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4,6-Trimethylbenzyl)benzaldehyde is an organic compound with the molecular formula C17H18O and a molecular weight of 238.32 g/mol It is characterized by the presence of a benzaldehyde group substituted with a 2,4,6-trimethylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trimethylbenzyl)benzaldehyde typically involves the reaction of 2,4,6-trimethylbenzyl chloride with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
4-(2,4,6-Trimethylbenzyl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 4-(2,4,6-Trimethylbenzyl)benzoic acid
Reduction: 4-(2,4,6-Trimethylbenzyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
4-(2,4,6-Trimethylbenzyl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,4,6-Trimethylbenzyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzaldehyde: Similar structure with a tert-butyl group instead of the 2,4,6-trimethylbenzyl group.
Benzaldehyde: The parent compound with no additional substituents.
Uniqueness
4-(2,4,6-Trimethylbenzyl)benzaldehyde is unique due to the presence of the 2,4,6-trimethylbenzyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C17H18O |
|---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
4-[(2,4,6-trimethylphenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C17H18O/c1-12-8-13(2)17(14(3)9-12)10-15-4-6-16(11-18)7-5-15/h4-9,11H,10H2,1-3H3 |
InChI Key |
PZKOFXHSKYTLCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2=CC=C(C=C2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


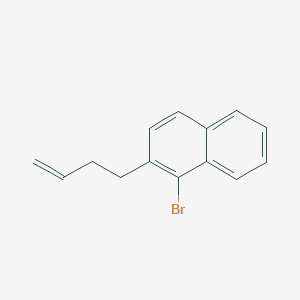
![1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene](/img/structure/B14138333.png)

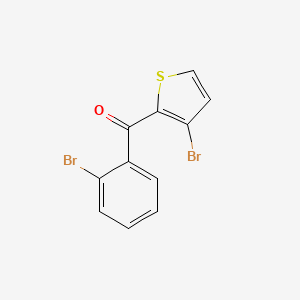

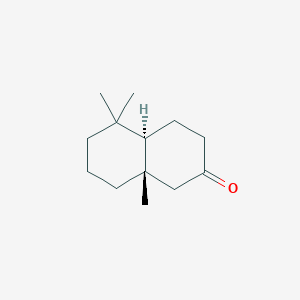
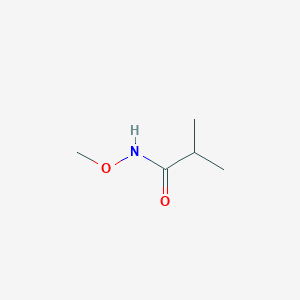
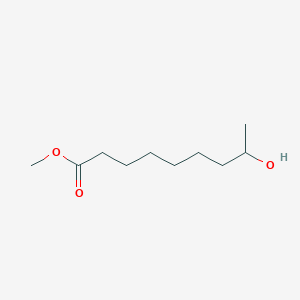
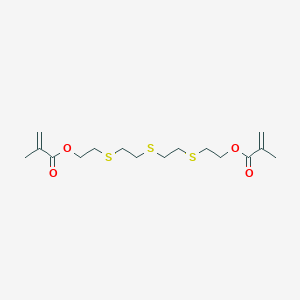
![9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B14138372.png)
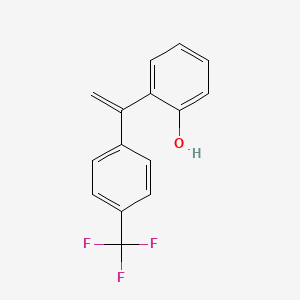

![[Methylenebis(oxy)]dimethanol](/img/structure/B14138397.png)
phosphanium bromide](/img/structure/B14138417.png)
